molecular formula C26H24N6O3 B2543505 N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-92-8

N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2543505
CAS No.: 539837-92-8
M. Wt: 468.517
InChI Key: APNYXTPDWUVRCX-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Its molecular architecture includes:

  • Position 2: Pyridin-4-yl group, enhancing π-π stacking interactions and solubility in polar solvents.
  • Position 5: Methyl group, contributing to steric stabilization and metabolic resistance.
  • Position 7: 3-Methoxyphenyl substituent, modulating electronic effects and receptor binding.
  • Carboxamide side chain: N-(2-methoxyphenyl) group, influencing hydrogen-bonding capacity and bioavailability.

This compound is synthesized via multi-component reactions involving cyclocondensation of substituted aldehydes, acetoacetamide derivatives, and triazole precursors under green catalytic conditions . Its structural complexity positions it as a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Properties

IUPAC Name

N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-20-9-4-5-10-21(20)35-3)23(18-7-6-8-19(15-18)34-2)32-26(28-16)30-24(31-32)17-11-13-27-14-12-17/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNYXTPDWUVRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 543680-77-9) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

The molecular structure of the compound is characterized by a complex arrangement that includes a triazolo-pyrimidine core. Key chemical properties are summarized in the table below:

PropertyValue
Molecular FormulaC26H24N6O3
Molecular Weight468.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, related derivatives have shown significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain analogs .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay on human cell lines such as HaCat and Balb/c 3T3. The results indicated promising cytotoxicity profiles, suggesting potential applications in cancer therapy .

Molecular docking studies have provided insights into the mechanism of action of this compound. It was found to interact effectively with critical residues in target proteins such as DNA gyrase and MurD, forming multiple hydrogen bonds that stabilize the binding within the active site. These interactions are crucial for its antibacterial activity and suggest a mechanism similar to that of established antibiotics like ciprofloxacin .

Case Studies

  • Study on mTOR Inhibition : A related compound demonstrated potent inhibition against mTOR with an IC50 value of 7.1 nM and showed enhanced sensitivity in hepatocellular carcinoma (HCC) cells to radiotherapy. This suggests that compounds with similar scaffolds could be developed as effective radiosensitizers for cancer treatment .
  • Antiviral Activity : Research into 1,2,4-triazole derivatives indicates that they possess antiviral properties alongside their antibacterial activities. These compounds have been shown to exhibit significant efficacy against various viral strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. For instance:

  • Cell Line Studies : Compounds derived from triazolo-pyrimidines have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). These studies utilized the MTT assay to evaluate cytotoxicity and indicated promising results in inhibiting cancer cell proliferation .

Antimicrobial Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit antimicrobial activity. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity. Further exploration of this compound could reveal similar properties.

Neuropharmacological Applications

Compounds containing the pyridine ring are frequently investigated for their neuropharmacological effects. They may act on neurotransmitter systems or serve as neuroprotective agents against neurodegenerative diseases. The specific interactions of this compound with neuroreceptors warrant further investigation.

Case Study 1: Anticancer Efficacy

In a study published in Scientific Reports, researchers synthesized a series of triazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that modifications to the triazole ring significantly impacted cytotoxicity levels .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests potential for further development in antibiotic therapies .

Comparison with Similar Compounds

Key Findings :

  • Bulky substituents (e.g., 4-isopropylphenyl) increase antibacterial activity but may reduce solubility .

Carboxamide Side Chain Modifications

Compound Name Carboxamide Substituent Yield (%) Melting Point (°C) Bioactivity
Target Compound N-(2-Methoxyphenyl) Not reported Not reported Predicted kinase inhibition
N-(4-Methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (2h) N-(4-Methoxyphenyl) 65 251.9–253.1 mTOR inhibition (IC₅₀: 0.8 µM)
N-(3-Acetylphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (2i) N-(3-Acetylphenyl) 72 212.5–213.8 Moderate cytotoxicity (HeLa cells, IC₅₀: 12 µM)

Key Findings :

  • N-(4-Methoxyphenyl) analogs exhibit superior mTOR inhibition compared to acetylated derivatives, likely due to enhanced hydrogen bonding with kinase domains .
  • The 2-methoxyphenyl group in the target compound may confer unique steric effects, altering receptor binding compared to para-substituted analogs.

Heterocyclic Core Modifications

Compound Name Core Structure Key Feature Bioactivity
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine Pyridin-4-yl at position 2 Not tested
5-Chloro-7-(N-isopropylamino)-6-(2,4,6-trichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Chlorinated triazolopyrimidine Trichlorophenyl at position 6 Fungicidal activity (EC₅₀: 0.5 µg/mL)
5-Methyl-7-N'-(N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine Trifluoromethyl at position 2 Poor antimalarial activity (IC₅₀ > 10 µM)

Key Findings :

  • Pyridin-4-yl at position 2 (target compound) may improve solubility over trifluoromethyl groups, which are associated with metabolic instability .
  • Chlorinated analogs demonstrate potent fungicidal activity but raise toxicity concerns .

Q & A

Basic: What synthetic protocols are available for preparing this compound, and how can intermediates be optimized?

The synthesis involves constructing the triazolo[1,5-a]pyrimidine core via cyclization reactions. For example, Ghaffari Khaligh et al. developed additive-assisted protocols for analogous triazolopyrimidine derivatives, using precursors like 5-amino-1H-pyrazole-4-carboxylates and optimizing solvent systems (e.g., ethanol/water) and catalysts (e.g., p-toluenesulfonic acid) . Key intermediates, such as methyl 5-amino-pyrazole-4-carboxylate, are synthesized following literature procedures . To optimize yields, reaction parameters (temperature, stoichiometry) should be systematically varied using Design of Experiments (DoE) to identify critical factors .

Advanced: How can Bayesian optimization improve reaction yields during scale-up?

Bayesian optimization algorithms efficiently explore high-dimensional parameter spaces (e.g., catalyst loading, solvent ratio, residence time) with minimal experiments. For example, flow-chemistry setups enable precise control over reaction conditions, as demonstrated in the Omura-Sharma-Swern oxidation . By integrating real-time analytics (e.g., inline NMR or HPLC), researchers can iteratively refine conditions to maximize yield and purity during scale-up .

Basic: What analytical techniques are essential for structural characterization?

  • Single-crystal X-ray diffraction : Resolve the 3D structure by growing crystals in solvents like DMF/ethyl acetate and refining data with SHELX software (e.g., triclinic P1 space group, R factor < 0.06) .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) and assign proton environments using ¹H/¹³C NMR .
  • Mass spectrometry : Validate molecular weight with ESI-MS (e.g., [M+H]⁺ peak matching theoretical m/z).

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions may arise from impurities or assay variability. Mitigation strategies include:

  • Purity validation : Use HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to confirm >98% purity .
  • Dose-response standardization : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., MCF-7 for anticancer activity) with positive controls (e.g., doxorubicin) .
  • Computational validation : Compare docking scores (e.g., AutoDock Vina) against target proteins (e.g., kinases) to correlate bioactivity with structural motifs .

Basic: What are the key structural features influencing stability?

  • Methoxy groups : Electron-donating substituents enhance solubility but may reduce thermal stability.
  • Pyridine ring : Participates in π-π stacking, stabilizing the crystal lattice .
  • Carboxamide moiety : Susceptible to hydrolysis under acidic/basic conditions; monitor degradation via accelerated stability studies (40°C/75% RH for 28 days) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

  • Analog synthesis : Replace methoxy or pyridinyl groups with halogens or bioisosteres (e.g., furan for pyridine) .
  • Activity testing : Screen analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based assays.
  • QSAR modeling : Use partial least squares (PLS) regression to correlate substituent electronegativity/logP with activity .

Basic: What solvents and conditions are suitable for recrystallization?

Ethyl acetate/hexane (1:3) or DMF/water mixtures are effective for growing high-quality crystals. Slow evaporation at 4°C minimizes defects .

Advanced: How to elucidate the reaction mechanism for triazolopyrimidine cyclization?

  • Kinetic studies : Monitor intermediate formation via time-resolved FT-IR or LC-MS.
  • Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen migration during cyclization .
  • DFT calculations : Simulate transition states (e.g., Gaussian 09) to identify rate-determining steps .

Basic: How to assess purity and identify common impurities?

  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to detect impurities >0.1% .
  • TLC : Monitor reactions using silica plates (ethyl acetate:hexane = 3:1, UV visualization) .

Advanced: What strategies mitigate polymorphism in crystallography studies?

  • Solvent screening : Test polar (DMF) vs. nonpolar (toluene) systems to isolate polymorphs.
  • Seeding : Introduce pre-formed crystals to control nucleation.
  • Variable-temperature XRD : Analyze thermal expansion coefficients to identify stable forms .

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